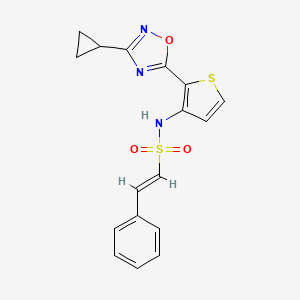

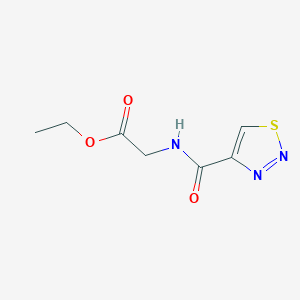

![molecular formula C24H18F3N7O2 B2500696 N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(trifluoromethyl)benzamide CAS No. 1171696-45-9](/img/structure/B2500696.png)

N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(trifluoromethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(trifluoromethyl)benzamide" is a complex molecule that likely exhibits a range of biological activities due to its structural features. It contains several pharmacophoric elements such as a pyrazole ring, a pyrimidine moiety, and a trifluoromethyl group, which are common in drug design for their potential interactions with biological targets.

Synthesis Analysis

The synthesis of related pyrazolo and pyrimidine derivatives has been reported in the literature. For instance, pyrazolo[1,5-a]pyrimidine derivatives were synthesized by reacting enaminone with amino-pyrazole, which could be a similar approach to synthesizing the core structure of the compound . Additionally, the synthesis of related pyrazolo[3,4-b]pyridine derivatives has been described, which involves the reaction of benzylidene-oxazolone with pyrazol-amine under microwave irradiation . These methods could potentially be adapted for the synthesis of the target compound.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using X-ray crystallography, which provides detailed information about the arrangement of atoms in the solid state. For example, the crystal packing of antipyrine derivatives is stabilized by hydrogen bonds and π-interactions, which could also be relevant for the molecular structure of the compound . The pyrazolo[3,4-b]pyridine system has been found to be nearly planar, except for the atoms carrying substituents, which could influence the molecular conformation and interactions of the target compound .

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the functional groups present. The amide group, for example, can participate in hydrogen bonding, while the pyrazole and pyrimidine rings can engage in various chemical reactions, such as nucleophilic substitutions or electrophilic additions, depending on the substitution pattern and the presence of electron-withdrawing or electron-donating groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of a trifluoromethyl group is likely to increase the compound's lipophilicity, which could affect its solubility and permeability across biological membranes . The aromatic rings and heterocycles present in the structure suggest potential for π-π interactions, which could be important for binding to biological targets. The amide linkage could also influence the compound's stability and conformational flexibility .

Aplicaciones Científicas De Investigación

Biological Activity and Synthesis

A study focused on the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives, highlighting their potential as anticancer and anti-5-lipoxygenase agents. These compounds include variations of pyrazolo[3,4-d]pyrimidin-4(5H)-ones, demonstrating significant activity against certain cancer cell lines and 5-lipoxygenase inhibition (Rahmouni et al., 2016).

Another research explored the synthesis of pyrazole derivatives, such as the mentioned compound, and their potential biological activities. These compounds exhibited antifungal, antitumor, and antibacterial properties. The study emphasized the importance of understanding the structure-activity relationship for optimizing therapeutic benefits (Titi et al., 2020).

Antiviral Applications

- A notable study described the synthesis of benzamide-based 5-aminopyrazoles and their derivatives, which showed remarkable antiavian influenza virus activity. This highlights the potential of pyrazolo[3,4-d]pyrimidine derivatives in antiviral research, particularly against bird flu influenza (Hebishy et al., 2020).

Insecticidal and Antimicrobial Potential

- Research has been conducted on the synthesis of pyrimidine linked pyrazole heterocyclics by microwave irradiative cyclocondensation, including compounds similar to the one . These compounds were evaluated for their insecticidal and antibacterial potential, showing promising results in these fields (Deohate & Palaspagar, 2020).

Anticancer Activity

- In the realm of anticancer research, novel spiro[pyrazolo[4,3-d]pyrimidinones and spiro[benzo[4,5]thieno[2,3-d]pyrimidine-2,3'-indoline]-2',4(3H)-diones were synthesized and evaluated for their anticancer activity. This study underscores the therapeutic potential of pyrazolo[3,4-d]pyrimidine derivatives in treating cancer (Ismail et al., 2017).

Propiedades

IUPAC Name |

N-[5-methyl-2-[1-(4-methylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]pyrazol-3-yl]-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18F3N7O2/c1-13-7-9-15(10-8-13)33-20-17(12-28-33)22(36)31-23(30-20)34-19(11-14(2)32-34)29-21(35)16-5-3-4-6-18(16)24(25,26)27/h3-12H,1-2H3,(H,29,35)(H,30,31,36) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHCSWALLDLOSMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)N4C(=CC(=N4)C)NC(=O)C5=CC=CC=C5C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18F3N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(trifluoromethyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

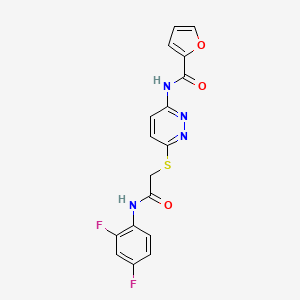

![1-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B2500614.png)

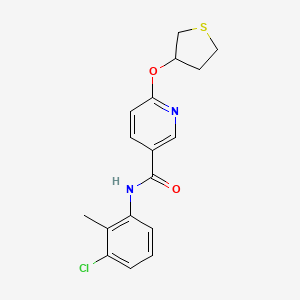

![2-(4-ethoxyphenyl)-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)acetamide](/img/structure/B2500620.png)

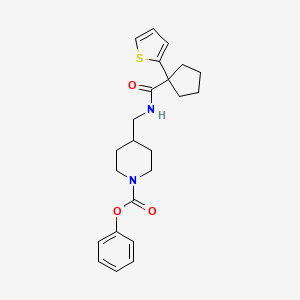

![Tert-butyl N-(2-azaspiro[4.4]nonan-9-yl)carbamate;hydrochloride](/img/structure/B2500622.png)

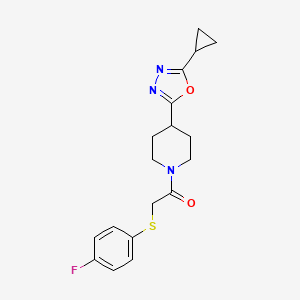

![2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(3,4-difluorophenyl)-2-oxoacetamide](/img/structure/B2500625.png)

![3-Methyl-1-piperidin-1-yl-2-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2500630.png)

![2-[5,5-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid](/img/structure/B2500631.png)

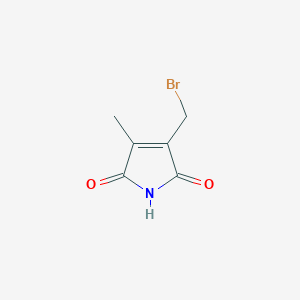

![(E)-methyl 3-methyl-2-((1-methyl-1H-pyrazole-5-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2500636.png)